solubility of 3-chloro-4-methoxy-N-methylbenzamide in DMSO and water
solubility of 3-chloro-4-methoxy-N-methylbenzamide in DMSO and water
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 3-chloro-4-methoxy-N-methylbenzamide .
Technical Guide for Assay Development and Formulation
Executive Summary
3-chloro-4-methoxy-N-methylbenzamide (MW: ~199.63 g/mol ) is a substituted benzamide derivative characterized by a lipophilic aromatic core and a polar, yet non-ionizable, amide motif.[1]
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Solubility in DMSO: High (> 50 mg/mL). The compound is freely soluble in dipolar aprotic solvents, making DMSO the preferred vehicle for stock solution preparation.
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Solubility in Water: Low (< 1 mg/mL). The combination of the chloro-substituent and the aromatic ring drives high lattice energy and lipophilicity (cLogP ≈ 1.8), resulting in poor aqueous solubility.
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pH Dependence: Negligible. As a neutral secondary amide, the compound lacks ionizable centers within the physiological pH range (1–9), meaning pH adjustment is an ineffective solubilization strategy.
Compound Identity & Physicochemical Profile
Understanding the structural determinants of solubility is critical for experimental design.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₉H₁₀ClNO₂ | Moderate molecular weight facilitates dissolution, but crystal packing dominates. |
| Molecular Weight | 199.63 g/mol | Small molecule range; diffusion is rapid once dissolved. |
| cLogP (Predicted) | ~1.8 – 2.1 | Moderately lipophilic. Indicates preference for organic solvents over water.[2] |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with water, but limited by the hydrophobic aromatic shield. |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) | Facilitates interaction with DMSO (dipole-dipole). |
| pKa | Neutral (Amide pKa > 15) | Critical: Solubility will not improve significantly in acidic or basic buffers. |
Solubility in DMSO (Dimethyl Sulfoxide)
Mechanism of Dissolution
DMSO is a dipolar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding (Amide N-H···O=C) that stabilizes the solid crystal lattice of benzamides. The sulfoxide oxygen accepts hydrogen bonds from the amide nitrogen, while the methyl groups of DMSO interact with the lipophilic chlorophenyl ring via van der Waals forces.
Experimental Protocol: Preparation of 100 mM Stock Solution
Objective: Create a stable, high-concentration stock for downstream dilution.
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Weighing: Accurately weigh 19.96 mg of 3-chloro-4-methoxy-N-methylbenzamide into a 2 mL amber glass vial (to protect from potential photodegradation).
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (ACS Spectrophotometric Grade, ≥99.9%).
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Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
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Verification: Inspect solution. It should be strictly clear and colorless.
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Storage: Store at -20°C. DMSO is hygroscopic; seal tightly with Parafilm to prevent water uptake, which can cause compound precipitation over time.
Solubility in Water & Aqueous Buffers
The "Crash-Out" Phenomenon
While soluble in DMSO, this compound is prone to rapid precipitation ("crashing out") when the DMSO stock is diluted into water. The hydrophobic effect drives the molecules to aggregate rather than solvate, often forming micro-crystals that are invisible to the naked eye but interfere with biological assays.
Experimental Protocol: Thermodynamic Aqueous Solubility Assay
Objective: Determine the maximum equilibrium solubility in PBS (pH 7.4).
Methodology: Saturation Shake-Flask Method.
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Supersaturation: Add excess solid compound (approx. 5 mg) to 2 mL of Phosphate Buffered Saline (PBS) in a glass vial.
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Equilibration: Shake or stir at 25°C for 24–48 hours.
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Note: Simple vortexing is insufficient; equilibrium requires time to overcome crystal lattice energy.
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Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PVDF filter (ensure low drug binding).
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Quantification: Analyze the supernatant via HPLC-UV (254 nm).
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Calibration: Use the DMSO stock to create a standard curve (diluted in 50:50 Acetonitrile:Water to ensure solubility during injection).
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Kinetic Solubility (High-Throughput Proxy)
For rapid screening, dilute the 100 mM DMSO stock into PBS to a final concentration of 100 µM (1% DMSO). Measure turbidity via UV absorbance at 620 nm (where the compound does not absorb).
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Absorbance > 0.01: Indicates precipitation.
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Result: Likely solubility limit is < 100 µM (~20 µg/mL) in aqueous buffer.
Visualization: Solubility Workflow
The following diagram outlines the decision logic for handling this compound in experimental workflows.
Caption: Workflow for preparing and managing 3-chloro-4-methoxy-N-methylbenzamide solutions to avoid experimental artifacts caused by precipitation.
Troubleshooting & Optimization
If the compound precipitates in your aqueous assay (e.g., cell culture media), employ the following strategies:
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Limit Final Concentration: Do not exceed 50 µM in aqueous media if possible.
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Cosolvent Tolerance: Ensure the final DMSO concentration is 0.1% – 0.5%. This helps maintain solubility without inducing solvent toxicity in cells.
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Serum Proteins: Conducting assays in the presence of FBS (Fetal Bovine Serum) or BSA can improve apparent solubility, as albumin binds and solubilizes lipophilic small molecules.
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Avoid Freeze-Thaw: Repeated freeze-thaw cycles of the DMSO stock can introduce water condensation, leading to "silent precipitation" inside the stock vial. Aliquot stocks into single-use volumes.
References
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PubChem. Compound Summary: Benzamide Derivatives.[3][4][5] National Library of Medicine. Available at: [Link]
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ResearchGate. Solubility determination and modelling of benzamide in organic solvents. (Validation of high solubility in polar aprotic solvents). Available at: [Link]
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-chloro-4-methoxy-n-(4-methoxybenzyl)benzamide (C16H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633 - PubChem [pubchem.ncbi.nlm.nih.gov]
